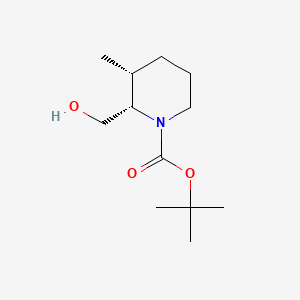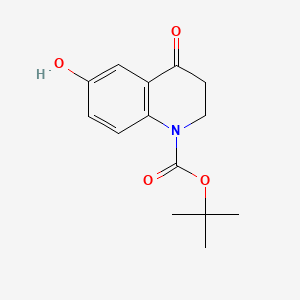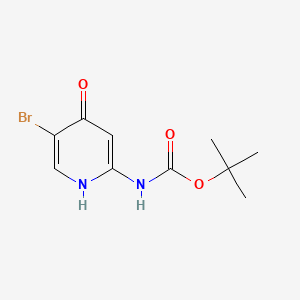
tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that is widely used in scientific research and laboratory experiments. It is a derivative of azepane, a cyclic tertiary alcohol, and is also known as TBAC. TBAC is a white, odourless solid that is soluble in water and most organic solvents. It is often used as a reagent or catalyst in synthetic organic chemistry. TBAC is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and other compounds with useful properties.
科学的研究の応用
TBAC is a versatile reagent and has a wide range of applications in scientific research. It has been used in the synthesis of polymers, pharmaceuticals, and other compounds with useful properties. TBAC has also been used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, TBAC has been used in the synthesis of small molecules, such as dyes, pigments, and other organic compounds.
作用機序
The mechanism of action of TBAC is not fully understood. However, it is believed that TBAC acts as a catalyst in the reaction of organic compounds, allowing them to react more quickly and efficiently. TBAC has also been shown to increase the solubility of some organic compounds, making them easier to work with.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not fully understood. However, it is believed that TBAC may be able to interact with certain enzymes or receptors in the body, leading to changes in biochemical and physiological processes.
実験室実験の利点と制限
TBAC has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a wide range of synthetic organic chemistry reactions. TBAC is also relatively stable, and can be stored for long periods of time without significant degradation. However, TBAC is also a strong acid, and must be handled with caution.
将来の方向性
There are a number of potential future directions for TBAC research. One possible direction is the development of new synthetic methods for the synthesis of TBAC and other compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of TBAC. Finally, further research could be done to develop new applications for TBAC, such as in the synthesis of pharmaceuticals or other compounds with desirable properties.
合成法
TBAC can be synthesized using a variety of methods. One method involves the reaction of tert-butyl alcohol and chlorosulfonic acid, followed by an esterification reaction with sodium azide. This reaction produces a sodium salt of TBAC, which can then be isolated and purified. Alternatively, TBAC can be synthesized from the reaction of tert-butyl alcohol and sodium azide, followed by the addition of chlorosulfonic acid. This method produces a mixture of the sodium salt of TBAC and other byproducts, which can be separated and purified.
特性
IUPAC Name |
tert-butyl 3-chlorosulfonylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-5-4-6-9(8-13)18(12,15)16/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMOVSLXYJLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)




![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![3-[(5-ethynyl-2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6606037.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)
![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)
![methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)

